N-(4-azepan-1-ylphenyl)guanidine

Description

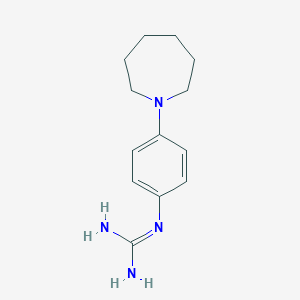

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[4-(azepan-1-yl)phenyl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4/c14-13(15)16-11-5-7-12(8-6-11)17-9-3-1-2-4-10-17/h5-8H,1-4,9-10H2,(H4,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTFQJNUFWMCKSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=CC=C(C=C2)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-(4-azepan-1-ylphenyl)guanidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-azepan-1-ylphenyl)guanidine is a substituted guanidine derivative with potential applications in pharmaceutical research and development. This document provides a comprehensive overview of its chemical properties, a detailed, representative experimental protocol for its synthesis, and a discussion of the potential biological significance of the guanidine moiety. Due to the limited availability of specific experimental data for this compound in public literature, this guide combines known information with established principles of organic synthesis and medicinal chemistry to serve as a foundational resource for researchers.

Chemical and Physical Properties

Precise experimental data for this compound is not extensively documented. The following table summarizes its basic molecular identifiers and highlights the absence of publicly available experimental values for key physical properties.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | 2-[4-(azepan-1-yl)phenyl]guanidine | [1] |

| CAS Number | 1177311-85-1 | [1] |

| Molecular Formula | C₁₃H₂₀N₄ | [1] |

| Molecular Weight | 232.32 g/mol | [1] |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

| Storage Temperature | 2-8°C | [1] |

Synthesis and Experimental Protocol

While a specific, detailed synthesis protocol for this compound is not published, a plausible and representative method can be derived from general procedures for the synthesis of N-arylguanidines from their corresponding anilines. The most common and direct method involves the guanylation of an aniline derivative.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a two-step process starting from 1-fluoro-4-nitrobenzene and azepane, followed by reduction and subsequent guanylation. A more direct approach, however, would utilize the commercially available 4-azepan-1-ylaniline as the starting material. The following protocol details the guanylation of 4-azepan-1-ylaniline.

dot

Caption: Proposed workflow for the synthesis of this compound.

Representative Experimental Protocol: Guanylation of 4-azepan-1-ylaniline

This protocol is a representative method and may require optimization for yield and purity.

Materials:

-

4-azepan-1-ylaniline

-

N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (or a similar guanylating agent)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane or diethyl ether) for salt formation (optional)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Reaction Setup: To a solution of 4-azepan-1-ylaniline (1.0 equivalent) in anhydrous DCM, add TEA or DIPEA (2.0-3.0 equivalents).

-

Addition of Guanylating Agent: Slowly add a solution of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1-1.2 equivalents) in anhydrous DCM to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed.

-

Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the Boc-protected guanidine.

-

Deprotection (if necessary): If a Boc-protected guanylating agent was used, dissolve the purified intermediate in a suitable solvent (e.g., DCM or methanol) and treat with an excess of a strong acid, such as HCl in dioxane or trifluoroacetic acid (TFA), to remove the Boc protecting groups.

-

Final Product Isolation: After deprotection is complete (as monitored by TLC or LC-MS), remove the solvent under reduced pressure. The resulting product can be isolated as a salt (e.g., hydrochloride salt) or neutralized with a base to obtain the free base. Further purification by recrystallization or precipitation may be necessary.

Potential Biological Activity and Mechanism of Action

Specific pharmacological studies on this compound are not currently available in the public domain. However, the guanidine functional group is a key pharmacophore in a wide range of biologically active molecules. The high basicity of the guanidinium group allows it to form strong ionic interactions with negatively charged residues (e.g., carboxylates and phosphates) in biological targets.

Guanidine-containing compounds have been reported to exhibit a broad spectrum of biological activities, including:

-

Antihypertensive agents: By interacting with adrenergic receptors or ion channels.

-

Antidiabetic agents: As seen in the biguanide class of drugs like metformin.

-

Enzyme inhibitors: Targeting a variety of enzymes, including nitric oxide synthases and proteases.

-

Antimicrobial and Antiviral agents.

The mechanism of action for many guanidine derivatives involves their ability to modulate the function of ion channels and transporters. For instance, guanidine and its simpler analogs are known to inhibit voltage-gated potassium (Kv) channels, which can lead to an increased release of neurotransmitters like acetylcholine at the neuromuscular junction.

dot

Caption: General principle of guanidinium group interaction with biological targets.

The presence of the azepane ring and the phenyl linker in this compound will influence its overall lipophilicity, size, and conformational flexibility, which in turn will determine its specific interactions with biological targets and its pharmacokinetic properties. Further research is required to elucidate the specific biological activities and mechanism of action of this particular compound.

Conclusion

This compound is a molecule of interest for which detailed experimental data is sparse. This guide provides the foundational chemical information available, a representative synthetic protocol based on established chemical principles, and a general overview of the potential biological significance of the guanidine moiety. It is intended to serve as a starting point for researchers and professionals in the field of drug discovery and development who are interested in exploring the therapeutic potential of this and related compounds. Further experimental investigation is necessary to fully characterize its chemical and pharmacological properties.

References

N-(4-azepan-1-ylphenyl)guanidine: A Technical Guide to Structure Elucidation and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-azepan-1-ylphenyl)guanidine is a substituted guanidine derivative with potential applications in medicinal chemistry. This document provides a comprehensive technical overview of its structure, proposed synthetic route, and expected analytical characterization. Furthermore, it explores potential biological activities and mechanisms of action based on the well-established pharmacology of the guanidine functional group. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and investigation of this and related compounds.

Chemical Structure and Properties

This compound is an organic compound featuring a central guanidine group attached to a phenyl ring, which is further substituted with an azepane moiety. The guanidine group, with its high basicity, is a key feature that often dictates the compound's physicochemical and biological properties.[1]

Chemical Identity

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 2-[4-(azepan-1-yl)phenyl]guanidine | [2] |

| CAS Number | 1177311-85-1 | [2] |

| Molecular Formula | C13H20N4 | [2] |

| Molecular Weight | 232.32 g/mol | [2] |

Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| pKa (Strongest Basic) | ~11-12 | General Guanidine Chemistry |

| LogP | ~2.5 - 3.5 | N/A |

| Hydrogen Bond Donors | 3 | N/A |

| Hydrogen Bond Acceptors | 4 | N/A |

Proposed Synthesis and Structural Elucidation

Proposed Synthetic Pathway

A likely synthetic approach would involve the reaction of 4-(azepan-1-yl)aniline with a suitable guanylating agent, such as cyanamide, under acidic conditions. This method is a well-documented procedure for the synthesis of N-arylguanidines.

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocol (Representative)

The following is a representative protocol based on the synthesis of a structurally similar compound, N-[4-(morpholin-4-yl)phenyl]guanidine.[3]

-

Reaction Setup: To a solution of 4-(azepan-1-yl)aniline (10 mmol) in ethanol (10 mL) at 0 °C, add concentrated hydrochloric acid (4 mL).

-

Addition of Guanylating Agent: Add a 50% aqueous solution of cyanamide (25.7 mmol) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for 10 hours.

-

Workup: After cooling to room temperature, remove the solvent under reduced pressure.

-

Purification: Add a saturated aqueous solution of sodium carbonate (10 mL) to the residue. Filter the resulting solid, wash with acetone, and dry under reduced pressure to yield the final product.

Spectroscopic Characterization (Expected Data)

The structure of the synthesized this compound would be confirmed using standard spectroscopic techniques.

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H NMR | ~7.0-7.2 | d | 2H | Aromatic CH (ortho to guanidine) |

| ~6.8-7.0 | d | 2H | Aromatic CH (ortho to azepane) | |

| ~3.3-3.5 | t | 4H | Azepane CH₂ (adjacent to N) | |

| ~1.6-1.8 | m | 4H | Azepane CH₂ | |

| ~1.5-1.6 | m | 4H | Azepane CH₂ | |

| ~7.0 (broad) | s | 4H | Guanidine NH₂ and NH | |

| ¹³C NMR | ~158-160 | - | - | Guanidine C |

| ~145-150 | - | - | Aromatic C-N (azepane) | |

| ~130-135 | - | - | Aromatic C-N (guanidine) | |

| ~120-125 | - | - | Aromatic CH | |

| ~115-120 | - | - | Aromatic CH | |

| ~50-55 | - | - | Azepane CH₂ (adjacent to N) | |

| ~25-30 | - | - | Azepane CH₂ |

| Technique | Expected m/z | Interpretation |

| Electrospray Ionization (ESI-MS) | ~233.17 | [M+H]⁺ |

Potential Biological Activities and Signaling Pathways

Guanidine and its derivatives are known to exhibit a wide range of biological activities.[4][5] The presence of the guanidine moiety in this compound suggests several potential pharmacological applications.

Potential Mechanisms of Action

Based on existing literature for guanidine-containing compounds, potential mechanisms of action for this compound could include:

-

Ion Channel Modulation: Guanidine compounds are known to inhibit voltage-gated potassium (Kv) channels, which can enhance the release of neurotransmitters like acetylcholine.[6] This mechanism is relevant for neuromuscular disorders.

-

Antibacterial Activity: Many guanidine derivatives possess antibacterial properties, potentially through disruption of bacterial cell membranes.[7]

-

Enzyme Inhibition: The guanidinium group can interact with active sites of various enzymes, leading to their inhibition.

Figure 2: Potential signaling pathways and biological effects of this compound.

Conclusion

This compound presents an interesting scaffold for further investigation in drug discovery and development. This technical guide provides a foundational understanding of its chemical structure, a plausible synthetic strategy, and expected analytical data for its characterization. The established diverse biological activities of the guanidine functional group suggest that this compound warrants further exploration for its potential therapeutic applications. The provided protocols and predicted data can serve as a valuable starting point for researchers aiming to synthesize and evaluate this and structurally related molecules.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. chiralen.com [chiralen.com]

- 3. N-[4-(Morpholin-4-yl)phenyl]guanidine synthesis - chemicalbook [chemicalbook.com]

- 4. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidating the Mechanism of Action of N-(4-azepan-1-ylphenyl)guanidine: A Survey of Available Data

A comprehensive search of publicly available scientific literature and databases reveals a significant lack of specific information regarding the mechanism of action for the compound N-(4-azepan-1-ylphenyl)guanidine. While the chemical is available for research and development purposes, there are no detailed published studies, quantitative data, or established experimental protocols that specifically delineate its biological targets or signaling pathways.

This technical guide, therefore, addresses the broader context of guanidine-containing compounds to provide a potential framework for understanding how this compound might function, based on the activities of structurally related molecules. It is crucial to note that these are generalized mechanisms for the guanidine class and may not be representative of the specific actions of this compound.

The Guanidine Moiety: A Versatile Pharmacophore

The guanidine group is a key feature in numerous biologically active compounds, attributable to its ability to exist as a protonated guanidinium cation at physiological pH. This allows it to engage in specific interactions with biological targets like carboxylates and phosphates.[1] Guanidine derivatives have demonstrated a wide array of pharmacological activities, making them valuable in the development of therapeutic agents for a variety of diseases.[2][3]

Potential Mechanisms of Action for Guanidine-Containing Compounds

Based on extensive research into various guanidine derivatives, several key mechanisms of action have been identified. These provide plausible, yet unconfirmed, avenues for the potential biological effects of this compound.

Ion Channel Modulation

A prominent mechanism for many guanidine compounds is the modulation of ion channel activity.

-

Sodium Channel Blockade: Certain N,N'-diarylguanidines have been synthesized and evaluated as potent sodium channel blockers, leading to anticonvulsant effects.[4] Their activity is linked to their lipophilicity, with flexible and moderately sized lipophilic groups being preferred for biological activity.[4] These compounds are thought to act on voltage-gated sodium channels, with weak activity at NMDA ion channels.[4]

-

Potassium Channel Inhibition: Guanidine and its analogs can inhibit voltage-gated potassium (Kv) channels.[5] This action leads to an enhanced release of acetylcholine at the neuromuscular junction, which is the basis for its therapeutic use in certain neuromuscular diseases.[5] The proposed mechanism involves the binding of guanidines within the intracellular pore of the channel, which stabilizes a closed state.[5][6]

Receptor Antagonism

-

NMDA Receptor Antagonism: Diarylguanidines have been investigated as noncompetitive antagonists of the NMDA receptor ion channel.[7] By binding to the ion channel site, these compounds can exert neuroprotective effects. The substitution pattern on the aryl rings significantly influences their affinity and selectivity for NMDA receptors over other sites like the sigma receptor.[7]

Antimicrobial and Antiparasitic Activity

Guanidine derivatives are found in a variety of natural products with potent antimicrobial properties.

-

Antibacterial Action: Alkyl-guanidine oligomers have been identified as potent antibacterial agents with broad-spectrum activity.[8] Marine organisms are a rich source of guanidine alkaloids that exhibit antimicrobial, antimalarial, and anti-HIV properties.[1]

-

Antiprotozoal Effects: Guanidine alkaloids isolated from natural sources have shown activity against parasites such as Trypanosoma cruzi.[9]

Enzyme Inhibition

The guanidine moiety can serve as a structural mimic or binding element for various enzymes.

-

β-Secretase (BACE1) Inhibition: Biaryl guanidine derivatives have been designed and synthesized as inhibitors of the BACE1 enzyme, a key target in Alzheimer's disease research.[10]

-

Nitric Oxide Synthase (NO Synthase) Inhibition: The development of guanidine-containing molecules as inhibitors of NO synthase is an active area of research.[2][3]

Logical Framework for Investigating this compound

Given the absence of specific data, a logical workflow for characterizing the mechanism of action of this compound would involve a series of screening and targeted assays based on the known activities of related compounds.

Caption: A logical workflow for the investigation of a novel compound's mechanism of action.

Conclusion

While a detailed technical guide on the core mechanism of action of this compound cannot be provided due to a lack of specific research, the broader family of guanidine-containing compounds offers a rich source of potential biological activities. The information presented here, derived from studies on analogous structures, serves as a foundational guide for researchers and drug development professionals to formulate hypotheses and design experimental protocols to elucidate the specific mechanism of this compound. Future research, beginning with broad phenotypic and target-based screening, will be essential to uncover its pharmacological profile and potential therapeutic applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and pharmacological evaluation of N,N'-diarylguanidines as potent sodium channel blockers and anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biologically active guanidine alkaloids – ScienceOpen [scienceopen.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Elusive Biological Profile of N-(4-azepan-1-ylphenyl)guanidine Derivatives: A Technical Overview Based on Structurally Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A comprehensive review of publicly available scientific literature reveals a significant gap in the characterization of the biological activity of N-(4-azepan-1-ylphenyl)guanidine and its derivatives. Despite the presence of this compound in chemical supplier databases (CAS No. 1177311-85-1), dedicated research detailing its pharmacological properties, mechanism of action, and therapeutic potential appears to be unpublished. This guide, therefore, pivots to an in-depth analysis of structurally related compounds, namely those containing guanidine, azepane, and N-phenylguanidine moieties. By examining the established biological activities of these related chemical classes, we can extrapolate potential areas of interest and provide a foundational framework for the future investigation of this compound derivatives. This document outlines potential therapeutic applications, proposes relevant experimental protocols for screening, and visualizes hypothetical signaling pathways and workflows to guide future research endeavors.

Introduction: The Guanidine and Azepane Scaffolds in Medicinal Chemistry

The guanidine group is a highly basic functional group that is a key structural feature in a multitude of biologically active compounds. Its ability to form strong hydrogen bonds and exist as a delocalized cation at physiological pH allows for interactions with various biological targets, including enzymes, ion channels, and receptors.[1] Guanidine-containing molecules have demonstrated a broad spectrum of pharmacological activities, including antihypertensive, antidiabetic, anti-inflammatory, antimicrobial, and anticancer effects.[1]

The azepane ring, a seven-membered saturated heterocycle, is another important pharmacophore found in numerous bioactive molecules. Its conformational flexibility allows it to adopt various spatial arrangements, enabling optimal interactions with biological targets. Azepane derivatives have been explored for their potential in treating central nervous system disorders, inflammation, and viral infections.

The combination of these two moieties in the this compound scaffold presents an intriguing, yet unexplored, area for drug discovery.

Potential Biological Activities: An Extrapolation from Related Compounds

Based on the known activities of structurally similar compounds, this compound derivatives could potentially exhibit a range of biological effects. The following table summarizes these potential activities and the associated evidence from related compound classes.

| Potential Biological Activity | Evidence from Structurally Related Compounds | Potential Mechanism of Action | Relevant Citations |

| Anticonvulsant | N,N'-diarylguanidines have shown potent activity as sodium channel blockers. | Blockade of voltage-gated sodium channels. | [2] |

| Antiviral | N2-phenylguanines have been identified as inhibitors of herpes simplex virus thymidine kinases. | Inhibition of viral enzymes essential for replication. | [3] |

| Anti-inflammatory | Various guanidine derivatives have demonstrated anti-inflammatory properties. | Modulation of inflammatory pathways. | [4] |

| Anticancer | Certain guanidine-containing compounds exhibit cytotoxic effects against cancer cell lines. | Interference with kinase signaling pathways or induction of apoptosis. | [1] |

| Antimicrobial | The guanidine moiety is present in several antimicrobial agents. | Disruption of microbial cell membranes or inhibition of essential enzymes. | |

| Neuropathic Pain | Spiro[chromene-2,4'-piperidine] derivatives (structurally related to the azepane-phenyl portion) have shown efficacy as TRPM8 antagonists. | Blockade of transient receptor potential channels. | [5] |

| Antidementia | 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives act as potent acetylcholinesterase inhibitors. | Inhibition of acetylcholinesterase, leading to increased acetylcholine levels. | [6] |

Proposed Experimental Protocols for Screening

For researchers embarking on the investigation of this compound derivatives, a systematic screening approach is crucial. The following protocols, adapted from methodologies used for related compounds, provide a robust starting point.

General Synthesis of N-Arylguanidines

A common method for the synthesis of N-arylguanidines involves the reaction of an appropriate aniline with a guanylating agent.

-

Materials: 4-azepan-1-ylaniline, cyanamide, solvent (e.g., ethanol, isopropanol), acid catalyst (e.g., hydrochloric acid).

-

Procedure:

-

Dissolve 4-azepan-1-ylaniline in the chosen solvent.

-

Add an equimolar amount of cyanamide.

-

Add a catalytic amount of acid.

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.

-

Purify the crude product by recrystallization or column chromatography.

-

Characterize the final product using techniques such as NMR, mass spectrometry, and elemental analysis.

-

In Vitro Assay for Sodium Channel Blockade (Anticonvulsant Activity)

This assay, based on the protocol for N,N'-diarylguanidines, assesses the ability of the test compounds to inhibit sodium influx.[2]

-

Cell Line: A cell line expressing voltage-gated sodium channels (e.g., CHO cells).

-

Reagents: Veratridine (a sodium channel activator), radiolabeled guanidinium ([¹⁴C]guanidinium), test compounds.

-

Procedure:

-

Plate the cells in a suitable multi-well format.

-

Pre-incubate the cells with varying concentrations of the test compounds.

-

Stimulate the cells with veratridine in the presence of [¹⁴C]guanidinium.

-

After a defined incubation period, wash the cells to remove extracellular radiolabel.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Calculate the percentage inhibition of [¹⁴C]guanidinium influx at each compound concentration and determine the IC50 value.

-

In Vitro Assay for Viral Thymidine Kinase Inhibition (Antiviral Activity)

This protocol is adapted from studies on N2-phenylguanines.[3]

-

Enzyme Source: Purified recombinant viral thymidine kinase.

-

Substrates: ATP, [³H]thymidine.

-

Procedure:

-

Prepare a reaction mixture containing the enzyme, ATP, and varying concentrations of the test compounds.

-

Initiate the reaction by adding [³H]thymidine.

-

Incubate the reaction at the optimal temperature for the enzyme.

-

Stop the reaction and spot the mixture onto ion-exchange filter paper discs.

-

Wash the discs to remove unreacted [³H]thymidine.

-

Measure the radioactivity retained on the discs, which corresponds to the phosphorylated product.

-

Calculate the percentage inhibition of enzyme activity and determine the IC50 value.

-

Visualizing Potential Mechanisms and Workflows

To further guide research, the following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway that could be modulated by these compounds and a general workflow for their initial screening.

Caption: Hypothetical mechanism of anticonvulsant activity.

Caption: General workflow for screening novel compounds.

Conclusion

While direct experimental data on the biological activity of this compound derivatives remains absent from the scientific literature, a review of structurally related compounds provides a valuable roadmap for future investigations. The presence of the guanidine and azepane moieties suggests a high potential for diverse pharmacological activities, particularly in the areas of anticonvulsant, antiviral, and anti-inflammatory research. The proposed experimental protocols and visualized workflows offer a structured approach for researchers to begin to unravel the therapeutic potential of this novel class of compounds. It is our hope that this guide will stimulate and facilitate the much-needed exploration of this compound derivatives and their potential contributions to medicinal chemistry and drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and pharmacological evaluation of N,N'-diarylguanidines as potent sodium channel blockers and anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative structure-activity relationships of N2-phenylguanines as inhibitors of herpes simplex virus thymidine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationship study around guanabenz identifies two derivatives retaining antiprion activity but having lost α2-adrenergic receptor agonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and pharmacological evaluation of novel N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides as TRPM8 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of the Guanidine Scaffold: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide addresses the potential therapeutic targets of the guanidine scaffold. Initial searches for the specific compound N-(4-azepan-1-ylphenyl)guanidine did not yield sufficient public data to create a dedicated in-depth analysis. Therefore, this document provides a broader overview of the therapeutic landscape of guanidine-containing compounds, drawing on established research into this versatile chemical moiety.

Introduction: The Guanidine Moiety - A Privileged Scaffold in Drug Discovery

The guanidine group, characterized by a central carbon atom bonded to three nitrogen atoms, is a highly basic and polar functional group that has garnered significant attention in medicinal chemistry. Its ability to form strong hydrogen bonds and exist as a delocalized cation at physiological pH allows it to interact with a wide array of biological targets. This versatility has led to the development of numerous guanidine-containing drugs with diverse therapeutic applications, from antimicrobial and antiviral agents to treatments for cancer and cardiovascular diseases.[1][2][3][4][5] This guide will explore the known and potential therapeutic targets of compounds featuring the guanidine scaffold, providing insights for researchers and drug development professionals.

Potential Therapeutic Targets of Guanidine-Containing Compounds

The guanidinium group's unique physicochemical properties enable it to mimic the side chain of arginine, a key amino acid in many biological recognition processes. This mimicry, along with other interaction capabilities, allows guanidine derivatives to target a broad spectrum of proteins and nucleic acids. A summary of key targets is presented below.

Data Presentation: Known and Potential Targets of Guanidine Derivatives

| Target Class | Specific Examples | Therapeutic Area |

| Ion Channels | Voltage-gated sodium channels (Nav), Voltage-gated potassium channels (Kv), Amiloride-sensitive sodium channels (ENaC) | Neurology, Cardiology |

| Receptors | α2-Adrenergic receptors, Imidazoline receptors, NMDA receptors, Histamine H2 receptors | Neurology, Cardiology, Gastroenterology |

| Enzymes | Nitric oxide synthase (NOS), Arginase, Dipeptidyl peptidase-4 (DPP-4), Reverse transcriptase | Inflammation, Metabolic diseases, Infectious diseases |

| Transporters | Norepinephrine transporter (NET), Guanidinium-based transporters | Neurology, Drug delivery |

| Nucleic Acids | DNA (minor groove binding), RNA | Oncology, Infectious diseases |

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of guanidine compounds are mediated through their interaction with the targets listed above, leading to the modulation of various signaling pathways.

Modulation of Neuronal Excitability

Several guanidine derivatives target ion channels and receptors in the central and peripheral nervous systems. For instance, by blocking voltage-gated sodium and potassium channels, these compounds can reduce neuronal excitability, a mechanism relevant for the treatment of epilepsy and neuropathic pain.

Caption: Modulation of neuronal excitability by guanidine derivatives.

Anticancer Mechanisms

The anticancer activity of certain guanidine compounds is attributed to their ability to interact with DNA, often by binding to the minor groove. This interaction can interfere with DNA replication and transcription, ultimately leading to apoptosis in cancer cells. Additionally, some derivatives can induce the formation of reactive oxygen species (ROS) and trigger mitochondrial-mediated apoptosis.[3]

Caption: Anticancer mechanisms of guanidine-containing compounds.

Experimental Protocols for Target Identification and Validation

The identification and validation of therapeutic targets for novel guanidine derivatives involve a multi-step process. A general workflow is outlined below.

General Experimental Workflow

Caption: General experimental workflow for drug discovery.

Detailed Methodologies

Binding Assays (e.g., Surface Plasmon Resonance - SPR):

-

Immobilization: Covalently immobilize the purified target protein onto a sensor chip surface.

-

Interaction Analysis: Flow solutions of the guanidine compound at various concentrations over the sensor surface.

-

Data Acquisition: Measure the change in the refractive index at the surface, which is proportional to the mass of the bound compound.

-

Kinetic Analysis: Determine the association (ka) and dissociation (kd) rate constants to calculate the binding affinity (KD).

Enzyme Inhibition Assays:

-

Assay Setup: Prepare a reaction mixture containing the target enzyme, its substrate, and a suitable buffer.

-

Inhibitor Addition: Add varying concentrations of the guanidine compound to the reaction mixture.

-

Reaction Initiation and Monitoring: Initiate the reaction (e.g., by adding the substrate) and monitor the product formation or substrate consumption over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Data Analysis: Plot the initial reaction rates against the inhibitor concentration to determine the IC50 value. Further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive).

Cell-Based Functional Assays:

-

Cell Culture: Culture a cell line that endogenously expresses the target of interest or has been engineered to do so.

-

Compound Treatment: Treat the cells with a range of concentrations of the guanidine derivative.

-

Functional Readout: Measure a cellular response that is dependent on the activity of the target. This could include changes in second messenger levels (e.g., cAMP, Ca2+), gene expression, cell viability, or proliferation.

-

Dose-Response Analysis: Plot the functional response against the compound concentration to determine the EC50 or IC50 value.

Conclusion and Future Directions

The guanidine scaffold remains a cornerstone in the development of new therapeutic agents. Its ability to interact with a multitude of biological targets provides a rich landscape for drug discovery. While specific data on this compound is not currently in the public domain, the broader understanding of guanidine-containing compounds suggests that its therapeutic potential could lie in areas such as neurology, oncology, or infectious diseases. Future research efforts should focus on synthesizing and screening novel guanidine derivatives, followed by rigorous target identification and validation to unlock their full therapeutic potential. The experimental approaches outlined in this guide provide a framework for such endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. jocpr.com [jocpr.com]

In Silico Modeling of N-(4-azepan-1-ylphenyl)guanidine Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive, albeit hypothetical, framework for the in silico modeling of N-(4-azepan-1-ylphenyl)guanidine. Due to the limited publicly available data on this specific molecule, we propose a robust computational workflow based on methodologies successfully applied to structurally similar compounds, particularly other phenylguanidine derivatives. This guide outlines a plausible biological target, details the experimental protocols for a full suite of computational analyses—from molecular docking to ADMET prediction—and presents data and visualizations in the specified formats. The objective is to furnish a detailed template for researchers to adapt and apply in the evaluation of novel guanidine-based compounds.

Introduction

Guanidine and its derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The guanidinium group, being protonated at physiological pH, can participate in multiple hydrogen bonds and electrostatic interactions, making it a valuable pharmacophore for targeting various biological macromolecules.[1] Phenylguanidine derivatives, in particular, have been investigated for a range of therapeutic applications, including as anticancer agents that bind to the minor groove of DNA, and as inhibitors of enzymes and ion channels.[2] Notably, several studies have identified substituted benzoylguanidines as potent inhibitors of the Na+/H+ exchanger (NHE).[3]

The azepane moiety, a seven-membered saturated heterocycle, is also a prevalent scaffold in numerous FDA-approved drugs and biologically active compounds, contributing to their pharmacokinetic and pharmacodynamic profiles.[4] Its incorporation into a molecule can influence properties such as lipophilicity, conformational flexibility, and metabolic stability.[5]

The compound of interest, this compound, combines these two key structural features. While specific biological data for this molecule is scarce, its structure suggests a potential for interaction with targets amenable to guanidine-containing ligands. This guide, therefore, proposes a hypothetical in silico study to elucidate its potential interactions with a plausible biological target: the Na+/H+ Exchanger Isoform 1 (NHE-1) . NHE-1 is a crucial membrane protein involved in the regulation of intracellular pH and cell volume, and its dysregulation has been implicated in various pathologies, including cardiac ischemia-reperfusion injury and cancer.[6]

This document will detail the computational methodologies to predict the binding affinity, interaction modes, and drug-like properties of this compound with NHE-1.

Proposed In Silico Modeling Workflow

A multi-step computational approach is proposed to investigate the interaction of this compound with its putative target, NHE-1. This workflow is designed to provide a comprehensive understanding of the compound's potential as a therapeutic agent, from initial binding prediction to an assessment of its pharmacokinetic profile.

Caption: Proposed workflow for the in silico analysis of this compound.

Experimental Protocols

Ligand and Protein Preparation

3.1.1. Ligand Preparation

-

Structure Generation: The 2D structure of this compound will be drawn using a chemical drawing tool like MarvinSketch or ChemDraw.

-

3D Conversion and Optimization: The 2D structure will be converted to a 3D structure. Energy minimization will be performed using a molecular mechanics force field such as MMFF94. This step is crucial to obtain a low-energy, stable conformation of the ligand.

-

Protonation State and Charges: The protonation state of the guanidine group at physiological pH (7.4) will be determined. Partial atomic charges will be calculated using a quantum mechanical method like AM1-BCC.

3.1.2. Protein Preparation

-

Structure Retrieval: The 3D crystal structure of human NHE-1 will be obtained from the Protein Data Bank (PDB). A suitable PDB entry would be one with a co-crystallized inhibitor, for example, PDB ID: 4D5B.

-

Preprocessing: The protein structure will be prepared by removing water molecules, ions, and any co-crystallized ligands. Hydrogen atoms will be added, and the protonation states of ionizable residues will be assigned based on physiological pH.

-

Minimization: The protein structure will be subjected to a brief energy minimization to relieve any steric clashes.

Molecular Docking

-

Binding Site Definition: The binding site for docking will be defined based on the location of the co-crystallized inhibitor in the chosen PDB structure or through blind docking followed by analysis of the most populated clusters.

-

Docking Simulation: Molecular docking will be performed using software like AutoDock Vina or Glide. The ligand will be docked into the defined binding site of NHE-1. The docking algorithm will generate multiple binding poses of the ligand.

-

Pose Selection and Analysis: The generated poses will be ranked based on their docking scores (binding affinity). The top-scoring poses will be visually inspected to analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues.

Molecular Dynamics (MD) Simulation

-

System Setup: The top-ranked protein-ligand complex from the docking study will be placed in a simulation box with explicit water molecules and counter-ions to neutralize the system.

-

Equilibration: The system will be subjected to a series of equilibration steps, including energy minimization, followed by simulations under NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles to allow the system to reach a stable state.

-

Production Run: A production MD simulation will be run for a duration of at least 100 nanoseconds to observe the dynamic behavior of the protein-ligand complex.

-

Trajectory Analysis: The resulting trajectory will be analyzed to assess the stability of the complex, root-mean-square deviation (RMSD) of the protein and ligand, and the persistence of key intermolecular interactions over time.

Binding Free Energy Calculation

The binding free energy of the protein-ligand complex will be calculated using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) from the MD simulation trajectory. This provides a more accurate estimation of the binding affinity compared to the docking score alone.

ADMET Prediction

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound will be predicted using computational tools such as SwissADME or ADMETlab. This will provide insights into the drug-likeness and potential pharmacokinetic profile of the compound.

Data Presentation

The following tables present hypothetical, yet plausible, quantitative data for this compound, benchmarked against known NHE-1 inhibitors from the literature for comparative analysis.[3]

Table 1: Molecular Docking and Binding Free Energy Data

| Compound | Docking Score (kcal/mol) | Predicted Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues (Hypothetical) |

| This compound | -8.5 | -45.2 | Asp267, Glu350, Phe378 |

| Cariporide (Reference) | -9.2 | -52.8 | Asp267, Arg348, Tyr352 |

| Compound 7j (from Jin et al., 2011)[3] | -9.8 | -58.1 | Asp267, Glu350, Phe378 |

Table 2: Predicted ADMET Properties

| Property | This compound | Cariporide | Ideal Range |

| Molecular Weight ( g/mol ) | 232.32 | 313.78 | < 500 |

| LogP (o/w) | 2.15 | 1.89 | < 5 |

| Hydrogen Bond Donors | 3 | 4 | < 5 |

| Hydrogen Bond Acceptors | 2 | 5 | < 10 |

| Topological Polar Surface Area | 65.2 Ų | 98.7 Ų | < 140 Ų |

| Lipinski's Rule of Five | 0 Violations | 0 Violations | 0 Violations |

| GI Absorption | High | High | High |

| BBB Permeant | No | No | No (for peripheral targets) |

Signaling Pathway Visualization

NHE-1 plays a critical role in cellular processes that can be pathologically activated, for instance, during cardiac ischemia-reperfusion. Its inhibition is a key therapeutic strategy. The diagram below illustrates the simplified signaling cascade leading to NHE-1 activation and the proposed point of inhibition by this compound.

Caption: Simplified signaling pathway of NHE-1 activation and proposed inhibition.

Conclusion

This technical guide has outlined a comprehensive in silico strategy for the evaluation of this compound as a potential inhibitor of the Na+/H+ exchanger 1. By leveraging established computational techniques such as molecular docking, molecular dynamics simulations, and ADMET prediction, a detailed profile of the molecule's potential therapeutic value can be constructed. The provided protocols, data tables, and diagrams serve as a robust template for initiating such a study. While the presented data is illustrative, the workflow itself is grounded in proven methodologies within the field of drug discovery. This approach allows for the efficient, cost-effective screening and characterization of novel chemical entities, prioritizing the most promising candidates for further experimental validation. Future work would involve the synthesis and in vitro testing of this compound to validate these computational predictions.

References

- 1. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenyl-guanidine derivatives as potential therapeutic agents for glioblastoma multiforme: catalytic syntheses, cytotoxic effects and DNA affinity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and Na+/H+ exchanger inhibitory activity of benzoylguanidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Na(+)/H(+) exchanger-1 inhibitory activity of substituted (quinolinecarbonyl)guanidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(4-azepan-1-ylphenyl)guanidine: An Overview in the Context of Guanidinium Compounds

CAS Number: 1177311-85-1 Molecular Formula: C13H20N4 Molecular Weight: 232.32 g/mol

Introduction

N-(4-azepan-1-ylphenyl)guanidine is a chemical compound identified by the CAS number 1177311-85-1.[1] While this specific molecule is available from commercial suppliers for research purposes, a comprehensive review of publicly accessible scientific literature reveals a notable absence of in-depth studies on its specific biological activity, mechanism of action, or detailed experimental protocols. However, its structural classification as a guanidine derivative places it within a class of compounds renowned for a wide array of pharmacological activities and therapeutic potential. This guide will, therefore, provide a broader context by discussing the well-established properties and applications of guanidine-containing molecules, offering a foundational understanding for researchers and drug development professionals interested in this compound.

The Guanidinium Group: A Key Pharmacophore

The guanidinium group, characterized by a central carbon atom bonded to three nitrogen atoms, is a key structural motif in numerous biologically active compounds.[2][3] Its high basicity and ability to exist as a resonance-stabilized cation at physiological pH are crucial for its interaction with biological targets. This functional group can participate in multiple hydrogen bonds and electrostatic interactions, often mimicking the side chain of the amino acid arginine. These properties are central to the diverse biological activities observed in guanidine-containing molecules.[2][3]

Potential Therapeutic Areas for Guanidine Derivatives

Research into various guanidine derivatives has unveiled their potential across a multitude of therapeutic areas. While specific data for this compound is unavailable, its chemical nature suggests potential relevance in the following domains:

Antimicrobial Activity

Guanidine-containing compounds have demonstrated significant potential as antimicrobial agents.[4] Their positively charged nature is thought to facilitate interaction with and disruption of negatively charged bacterial cell membranes, leading to bactericidal effects. Studies have shown efficacy against both Gram-positive and Gram-negative bacteria, including multi-drug-resistant strains.[5][6]

Neurological and CNS Applications

The guanidinium moiety is a feature in compounds targeting the central nervous system. A notable mechanism of action is the blockade of voltage-gated potassium (Kv) channels, which can enhance the release of neurotransmitters like acetylcholine.[7][8] This has led to the investigation of guanidine derivatives for neuromuscular disorders. Furthermore, certain diarylguanidines have been identified as selective non-competitive antagonists of the NMDA receptor, indicating potential for neuroprotective applications.

Cardiovascular Effects

Some guanidine derivatives have been explored for their cardiovascular effects. For instance, specific N-acylguanidines have been developed as inhibitors of the Na+/H+ exchanger, a target for mitigating ischemia-reperfusion injury in the heart.

Synthesis of Guanidine Derivatives

The synthesis of guanidine-containing compounds can be approached through various chemical strategies. A common method involves the reaction of a primary amine with a guanylating agent. While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a generalized synthetic workflow can be conceptualized.

Caption: A generalized workflow for the synthesis of this compound.

Experimental Considerations and Future Directions

Given the lack of specific data, the following represents a logical progression for the investigation of this compound.

Caption: A proposed workflow for the future investigation of this compound.

Conclusion

While this compound remains an understudied molecule, its classification as a guanidine derivative suggests a high potential for biological activity. The rich pharmacology of the guanidinium group provides a strong rationale for its further investigation. Future research, beginning with broad biological screening and progressing to detailed mechanistic studies, is necessary to elucidate the specific properties of this compound and determine its potential as a lead for drug discovery and development. Researchers in possession of this compound are encouraged to explore its activity in various assay systems, particularly in the areas of antimicrobial and central nervous system research, where guanidine derivatives have historically shown significant promise.

References

- 1. chiralen.com [chiralen.com]

- 2. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial drugs bearing guanidine moieties: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains [mdpi.com]

- 7. Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(4-azepan-1-ylphenyl)guanidine and its Analogs for Researchers and Drug Development Professionals

Disclaimer: Limited publicly available data exists for the specific compound N-(4-azepan-1-ylphenyl)guanidine. This guide provides a comprehensive overview based on available information for this compound and its close structural analogs, particularly N-(4-morpholin-4-yl)phenyl)guanidine. The experimental protocols and potential mechanisms of action are presented as representative examples within this class of compounds.

Introduction

Guanidine and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, making them attractive scaffolds in drug discovery and development.[1][2] The guanidinium group, being protonated at physiological pH, can engage in multiple hydrogen bonding interactions, often with key residues in biological targets like enzymes and receptors. This technical guide focuses on the synthesis, potential biological activities, and experimental evaluation of this compound and its analogs, providing a resource for researchers and professionals in the pharmaceutical sciences.

Synthesis of N-Arylguanidine Derivatives

The synthesis of N-arylguanidines, including this compound and its analogs, can be achieved through several established synthetic routes. A common and effective method involves the reaction of an appropriate aniline derivative with a guanidinylating agent.

A representative synthetic scheme for a closely related analog, N-[4-(morpholin-4-yl)phenyl]guanidine, involves the reaction of 4-morpholinoaniline with cyanamide under acidic conditions.[3] This approach can be adapted for the synthesis of this compound by substituting 4-morpholinoaniline with 4-(azepan-1-yl)aniline.

General Experimental Protocol for Synthesis

Materials:

-

4-(Azepan-1-yl)aniline

-

Cyanamide (50% aqueous solution)

-

Concentrated Hydrochloric Acid

-

Ethanol

-

Saturated Sodium Carbonate solution

-

Acetone

Procedure:

-

Dissolve 4-(azepan-1-yl)aniline (10 mmol) in ethanol (10 mL) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add concentrated hydrochloric acid (4 mL) to the solution.

-

Add cyanamide (25.7 mmol, 2 mL of 50% solution) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 10 hours.

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

To the residue, add saturated sodium carbonate aqueous solution (10 mL) to neutralize the excess acid and precipitate the product.

-

Filter the solid precipitate, wash with acetone, and dry under reduced pressure to yield the desired this compound.

Characterization: The final product should be characterized by spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) to confirm its structure and purity.

Biological Activities and Potential Therapeutic Applications

While specific biological data for this compound is scarce, its structural analogs, particularly those containing a morpholine or piperidine ring, have shown promising activities in several therapeutic areas.[3][4]

Anticancer Potential

Several studies indicate that phenylguanidine derivatives possess anticancer properties.[3][5] The proposed mechanisms often involve the inhibition of key enzymes in cancer cell signaling or direct interaction with DNA. For instance, N-[4-(morpholin-4-yl)phenyl]guanidine has been suggested to have potential as an anticancer agent, possibly through the inhibition of kinases like FLT3, which are implicated in certain types of leukemia.[6]

Antimicrobial Properties

Guanidine-containing compounds have a long history of use as antimicrobial agents. The positively charged guanidinium group can interact with and disrupt the negatively charged bacterial cell membranes, leading to cell death. Analogs of this compound have demonstrated efficacy against certain bacterial strains, suggesting their potential as novel antibiotics.[3]

Neurological Effects

The interaction of guanidine derivatives with neurotransmitter systems has also been investigated.[3] Some analogs have shown high affinity for certain receptors in the nervous system, indicating potential applications in the treatment of neurological disorders.[3]

Experimental Protocols for Biological Evaluation

To assess the biological activity of this compound and its analogs, a variety of in vitro assays can be employed.

In Vitro Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Materials:

-

Human cancer cell lines (e.g., A-549 for lung cancer)[7]

-

RPMI-1640 medium supplemented with 10% fetal bovine serum

-

Test compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

Procedure: [7]

-

Seed the cancer cells into 96-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compound and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Kinase Inhibition Assay

To investigate the potential of these compounds as kinase inhibitors, in vitro kinase assays can be performed.

General Workflow:

References

- 1. Buy 1-(4-Morpholinophenyl)guanidine | 247234-41-9 [smolecule.com]

- 2. Synthesis of Cyclic Guanidines Bearing N-Arylsulfonyl and N-Cyano Protecting Groups via Pd-Catalyzed Alkene Carboamination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy N-[4-(morpholin-4-yl)phenyl]guanidine hydrochloride | 1340588-49-9 [smolecule.com]

- 4. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. N-[4-(morpholin-4-yl)phenyl]guanidine hydrochloride | 1340588-49-9 | Benchchem [benchchem.com]

- 7. pharmainfo.in [pharmainfo.in]

Methodological & Application

Synthesis of N-(4-azepan-1-ylphenyl)guanidine: Application Notes and Detailed Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of N-(4-azepan-1-ylphenyl)guanidine, a substituted phenylguanidine compound of interest in medicinal chemistry and drug development. The synthesis involves a two-step process: the formation of the precursor 4-(azepan-1-yl)aniline, followed by the guanidinylation of the aniline derivative. Two common methods for the synthesis of the precursor are presented: the Buchwald-Hartwig amination and reductive amination. The subsequent guanidinylation is described using the highly effective reagent N,N'-di-Boc-N''-triflylguanidine.

Overview of Synthetic Pathways

The synthesis of this compound can be achieved through two primary routes for the key intermediate, 4-(azepan-1-yl)aniline. The choice of method may depend on the availability of starting materials, desired scale, and laboratory capabilities.

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound via the described methods. Please note that yields and purity are dependent on specific reaction conditions and purification techniques.

| Step | Method | Starting Materials | Typical Yield (%) | Typical Purity (%) | Reference Notes |

| Synthesis of 4-(azepan-1-yl)aniline | Buchwald-Hartwig Amination | 4-Bromoaniline, Azepane | 75-90 | >95 (after column) | Yields are sensitive to catalyst and ligand choice. |

| Reductive Amination | 4-Nitroaniline, Azepanone | 60-80 | >95 (after column) | Requires careful control of reducing agent addition. | |

| Guanidinylation | Using N,N'-di-Boc-N''-triflylguanidine | 4-(azepan-1-yl)aniline, Guanidinylating reagent | 80-95 | >98 (after column) | Reaction is generally clean and high-yielding. |

Experimental Protocols

Protocol 1: Synthesis of 4-(azepan-1-yl)aniline via Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed cross-coupling of 4-bromoaniline with azepane.

Materials:

-

4-Bromoaniline

-

Azepane

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene, anhydrous

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).

-

Evacuate and backfill the flask with inert gas (Argon or Nitrogen) three times.

-

Add anhydrous toluene to the flask.

-

Add 4-bromoaniline (1.0 eq), azepane (1.2 eq), and sodium tert-butoxide (1.4 eq).

-

Stir the reaction mixture at 100 °C under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-(azepan-1-yl)aniline.

Protocol 2: Synthesis of 4-(azepan-1-yl)aniline via Reductive Amination

This protocol details the synthesis of the precursor via the reductive amination of 4-nitroaniline with azepanone.

Materials:

-

4-Nitroaniline

-

Azepanone (Hexamethyleneimine)

-

Sodium triacetoxyborohydride (STAB)

-

Dichloroethane (DCE)

-

Acetic acid (glacial)

-

Standard reaction glassware

Procedure:

-

To a round-bottom flask, add 4-nitroaniline (1.0 eq) and azepanone (1.1 eq) in dichloroethane.

-

Add a catalytic amount of glacial acetic acid.

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield 4-(azepan-1-yl)aniline.

Protocol 3: Guanidinylation of 4-(azepan-1-yl)aniline

This protocol describes the final step to produce this compound using a highly efficient guanidinylating reagent.[1][2]

Materials:

-

4-(azepan-1-yl)aniline

-

N,N'-bis(tert-butoxycarbonyl)-N''-triflylguanidine

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Standard reaction glassware

Procedure:

-

Dissolve 4-(azepan-1-yl)aniline (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

-

Add triethylamine (1.1 eq) to the solution.

-

In a separate flask, dissolve N,N'-di-Boc-N''-triflylguanidine (1.05 eq) in anhydrous dichloromethane.

-

Add the solution of the guanidinylating reagent dropwise to the aniline solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the Boc-protected guanidine.

-

For the deprotection step, dissolve the crude Boc-protected product in dichloromethane.

-

Add trifluoroacetic acid (excess, typically 10-20 eq) and stir at room temperature for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by a suitable method (e.g., recrystallization or column chromatography) to obtain this compound.

Potential Biological Context: Sigma-1 Receptor Signaling

Phenylguanidine derivatives have been investigated for their activity as ligands for various receptors, including sigma receptors. The sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, is involved in modulating calcium signaling and cellular stress responses.[1][2][3] Ligand binding to the sigma-1 receptor can influence downstream signaling pathways, making it a target of interest for neurodegenerative diseases, psychiatric disorders, and cancer.[2][3]

Caption: Sigma-1 receptor signaling pathway.

Disclaimer: These protocols are intended for use by qualified professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions may require optimization to achieve desired results.

References

Application Note: High-Throughput Screening for Modulators of Voltage-Gated Potassium Channels Using N-(4-azepan-1-ylphenyl)guanidine as a Probe

Audience: Researchers, scientists, and drug development professionals.

Introduction

Guanidine-containing compounds represent a versatile class of molecules with a broad spectrum of biological activities, including anti-inflammatory, antidiabetic, and neuroprotective effects.[1][2] The guanidinium group can modulate the function of various biological targets, notably ion channels.[3][4] Specifically, guanidine and its analogs have been shown to inhibit voltage-gated potassium (Kv) channels by binding within the intracellular pore, thereby stabilizing a closed state of the channel.[4][5] This application note details high-throughput screening (HTS) protocols to identify and characterize modulators of Kv channels, using N-(4-azepan-1-ylphenyl)guanidine as a representative test compound. The methodologies described are applicable for primary screening of large compound libraries and subsequent hit validation.

Two primary HTS methodologies are presented: a fluorescence-based membrane potential assay for primary screening and an automated electrophysiology assay for more detailed characterization of hits.

Data Presentation

The following tables summarize representative quantitative data obtained from a hypothetical screening campaign for Kv channel inhibitors.

Table 1: Primary HTS Assay Performance Metrics

| Parameter | Value | Description |

| Assay Format | 384-well microplate | Allows for high-throughput processing. |

| Assay Type | Fluorescent Membrane Potential | Measures changes in cell membrane potential. |

| Cell Line | HEK293 expressing Kv1.3 | Stable cell line with consistent target expression. |

| Z'-factor | 0.78 | Indicates excellent assay quality and robustness. |

| Signal-to-Background | 8.2 | Demonstrates a clear distinction between positive and negative controls. |

| Hit Cutoff | >50% Inhibition | Threshold for identifying active compounds. |

Table 2: Compound Activity Data from Primary and Secondary Screens

| Compound ID | Compound Name | Primary Screen (% Inhibition @ 10 µM) | Membrane Potential IC₅₀ (µM) | Automated Patch Clamp IC₅₀ (µM) |

| C-001 | This compound | 85.2 | 2.5 | 1.8 |

| C-002 | Positive Control (e.g., 4-AP) | 98.5 | 0.1 | 0.08 |

| C-003 | Negative Control (DMSO) | 0.5 | >100 | >100 |

| H-001 | Library Hit 1 | 62.1 | 8.9 | 7.5 |

| H-002 | Library Hit 2 | 55.8 | 12.4 | 10.2 |

Experimental Protocols

Protocol 1: Fluorescence-Based Membrane Potential Assay (Primary HTS)

This assay measures changes in membrane potential using a fluorescent dye. Inhibition of Kv channels leads to membrane depolarization, which is detected as an increase in fluorescence.

Materials and Reagents:

-

HEK293 cells stably expressing the target Kv channel (e.g., Kv1.3)

-

Assay Buffer: Hanks’ Balanced Salt Solution (HBSS), 20 mM HEPES, pH 7.4

-

Membrane Potential Dye (e.g., FLIPR Membrane Potential Assay Kit)

-

High K+ Buffer: Assay buffer with 140 mM KCl (replaces NaCl)

-

Compound plates with this compound and library compounds

-

Positive Control: 4-Aminopyridine (4-AP)

-

Negative Control: DMSO

Procedure:

-

Cell Plating: Seed HEK293-Kv1.3 cells into black, clear-bottom 384-well microplates at a density of 20,000 cells/well in 20 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Dye Loading: Prepare the membrane potential dye solution according to the manufacturer’s instructions. Remove the culture medium from the cell plates and add 20 µL of the dye solution to each well. Incubate for 60 minutes at 37°C.

-

Compound Addition: Transfer 5 µL of compound solutions from the compound plates to the cell plates using an automated liquid handler. The final concentration of test compounds should be 10 µM. For controls, add 4-AP (final concentration 1 mM) and DMSO (final concentration 0.1%). Incubate for 30 minutes at room temperature.

-

Signal Detection: Place the assay plate into a fluorescence plate reader (e.g., FLIPR, FlexStation). Measure the baseline fluorescence for 10 seconds.

-

Cell Depolarization: Add 10 µL of High K+ Buffer to all wells to activate the Kv channels.

-

Data Acquisition: Immediately begin measuring fluorescence intensity every second for 180 seconds.

-

Data Analysis: Calculate the percentage inhibition for each well relative to the positive and negative controls.

Protocol 2: Automated Patch-Clamp Electrophysiology (Secondary Assay/Hit Confirmation)

This assay provides direct measurement of ion channel currents, offering higher resolution and confirmation of the mechanism of action.

Materials and Reagents:

-

HEK293 cells expressing the target Kv channel

-

External Solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4

-

Internal Solution: 140 mM KCl, 1 mM MgCl₂, 10 mM HEPES, 10 mM EGTA, pH 7.2

-

Test compounds dissolved in External Solution at various concentrations.

Procedure:

-

Cell Preparation: Harvest and prepare a single-cell suspension of the HEK293-Kv1.3 cells according to the automated patch-clamp system’s protocol (e.g., QPatch, Patchliner).

-

System Priming: Prime the system’s fluidics with the internal and external solutions.

-

Cell Sealing: The automated system will capture individual cells and form a gigaseal.

-

Whole-Cell Configuration: Establish a whole-cell patch-clamp configuration.

-

Voltage Protocol: Apply a voltage step protocol to elicit Kv channel currents (e.g., hold at -80 mV, step to +40 mV for 300 ms).

-

Baseline Recording: Record baseline currents in the external solution.

-

Compound Application: Perfuse the cell with increasing concentrations of the test compound (e.g., this compound) and record the currents at each concentration.

-

Data Analysis: Measure the peak current amplitude at each compound concentration. Normalize the data to the baseline current and fit to a dose-response curve to determine the IC₅₀ value.

Mandatory Visualizations

Signaling Pathway and Mechanism of Action

The following diagram illustrates the role of a voltage-gated potassium channel in neuronal repolarization and the proposed inhibitory mechanism of a guanidine-containing compound.

Experimental Workflow

This diagram outlines the workflow for the high-throughput screening and hit validation process.

References

- 1. Novel approaches to screening guanidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing N-(4-azepan-1-ylphenyl)guanidine Efficacy in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the efficacy of the novel compound, N-(4-azepan-1-ylphenyl)guanidine, in established animal models of ischemic stroke and neuroinflammation. The protocols are based on the potential neuroprotective and anti-inflammatory properties suggested by the guanidine moiety, a common feature in compounds targeting neurological disorders.

Hypothesized Mechanism of Action

While the specific mechanism of this compound is yet to be fully elucidated, based on structurally related diarylguanidines, its therapeutic potential is hypothesized to stem from its action as a non-competitive NMDA receptor antagonist.[1] This action would inhibit excessive glutamate-induced excitotoxicity, a key pathological event in ischemic stroke. Furthermore, guanidine compounds have been shown to modulate inflammatory responses, suggesting a potential role in mitigating neuroinflammation.[2][3]

The proposed primary signaling pathway involves the modulation of glutamatergic neurotransmission and downstream inflammatory cascades.

Caption: Putative signaling pathway of this compound.

Animal Model 1: Ischemic Stroke (Middle Cerebral Artery Occlusion - MCAO)

The MCAO model is a widely used and clinically relevant model of focal cerebral ischemia.[4][5][6] It mimics human ischemic stroke by temporarily or permanently blocking blood flow in the middle cerebral artery, leading to a reproducible infarct in the cerebral cortex and striatum.

Experimental Protocol: Transient MCAO in Rats

This protocol describes the induction of transient focal cerebral ischemia followed by reperfusion.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

This compound

-

Vehicle (e.g., saline, DMSO)

-

Anesthesia (e.g., isoflurane)

-

4-0 monofilament nylon suture with a rounded tip

-

Surgical instruments

-

Laser Doppler flowmeter

-

Heating pad

-

2,3,5-triphenyltetrazolium chloride (TTC)

Procedure:

-

Animal Preparation: Anesthetize the rat and maintain its body temperature at 37°C using a heating pad.

-

Surgical Procedure:

-